3,5-Bisnitro-4-neopentylbenzoic acid
Description
3,5-Bisnitro-4-neopentylbenzoic acid is a nitro-substituted benzoic acid derivative featuring a neopentyl (2,2-dimethylpropyl) group at the para position and two nitro (-NO₂) groups at the meta positions. This compound is characterized by its high electron-withdrawing nitro groups, which significantly influence its acidity, reactivity, and solubility. The bulky neopentyl substituent introduces steric hindrance, affecting its interactions in synthetic or biological systems.
Properties
Molecular Formula |
C12H14N2O6 |
|---|---|
Molecular Weight |
282.25g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O6/c1-12(2,3)6-8-9(13(17)18)4-7(11(15)16)5-10(8)14(19)20/h4-5H,6H2,1-3H3,(H,15,16) |
InChI Key |
LIQOCUZWMLYEPU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid): Caffeic acid () is a hydroxycinnamic acid with hydroxyl (-OH) groups at the 3,4-positions and a propenoic acid side chain. Unlike 3,5-Bisnitro-4-neopentylbenzoic acid, caffeic acid’s electron-donating hydroxyl groups reduce acidity (pKa ~4.5) and enhance solubility in polar solvents. The nitro groups in the target compound likely lower its pKa (estimated ~2–3) due to stronger electron withdrawal, making it more acidic than caffeic acid. The neopentyl group further reduces water solubility compared to caffeic acid’s moderate solubility .
Benzathine Benzylpenicillin :
This penicillin derivative () is a salt with a dibenzylethylenediamine counterion. While structurally distinct, its formulation highlights the importance of bulky substituents (like neopentyl) in modulating solubility and stability. The target compound’s nitro groups may confer oxidative or explosive properties, contrasting with benzathine benzylpenicillin’s therapeutic role .
Physicochemical and Functional Properties
*Estimated based on nitro group effects.
Methodological Insights from Analog Studies
- CMC Determination Techniques: discusses spectrofluorometry and tensiometry for critical micelle concentration (CMC) analysis of quaternary ammonium compounds.
Pharmacological and Industrial Uses : Caffeic acid’s role as a pharmacological reference standard () suggests that the target compound’s nitro groups might be exploited in drug synthesis (e.g., nitroreductase-activated prodrugs) or as a precursor for fine chemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
